ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the imidazole ring.
Coupling: Palladium-catalyzed coupling reactions can be employed to link the compound with other aromatic systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl halide would produce a biaryl compound.
Scientific Research Applications
Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its heterocyclic structure.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate
- Ethyl 5-fluoro-1H-imidazo[4,5-b]pyridine-2-carboxylate
- Ethyl 5-iodo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Uniqueness
Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a versatile intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C9H8BrN3O2 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-5-3-4-6(10)12-7(5)13-8/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
HLILBIDYQGMLDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=CC(=N2)Br |
Origin of Product |
United States |
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